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L-(-)-Sorbose

Vitamin C Biosynthesis Industrial Biotechnology Microbial Fermentation

L-(-)-Sorbose (CAS 87-79-6) resolves the critical challenge of sourcing stereochemically pure vitamin C precursor-D-sugars cannot substitute in the Reichstein process or 2-KLG bioconversion due to stringent enzymatic substrate specificity. • Mandatory substrate for industrial vitamin C biosynthesis; achieves 43.7% average 2-KLG yield under optimized catalytic oxidation • ≥98% HPLC purity ensures consistent bioconversion efficiency and minimal byproduct formation • Essential rare L-sugar building block for L-tagatose, L-fructose, and glycosidase inhibitor synthesis via stereospecific epimerization • Non-hygroscopic crystalline powder with superior thermal stability vs. D-fructose for high-temperature processing

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 87-79-6
Cat. No. B1681917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(-)-Sorbose
CAS87-79-6
SynonymsSorbose;  Esorben;  HSDB 780;  Sorbin;  Sorbinose;  L-Sorbinose;  L-Sorbose;  NSC 97195;  NSC-97195;  NSC97195; 
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1
InChIKeyBJHIKXHVCXFQLS-OTWZMJIISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder or crystals
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-(-)-Sorbose (CAS 87-79-6) Procurement and Research-Grade Characterization


L-(-)-Sorbose (CAS 87-79-6) is a naturally occurring L-configuration ketohexose monosaccharide with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol [1]. It exists as a white to off-white crystalline powder with a melting range of 155–165 °C, a specific optical rotation of [α]²⁰/D -42.0 to -44.0° (c=1, H₂O), and high water solubility exceeding 450 g/kg solution at 20 °C . As a rare L-sugar, it is structurally isomeric with D-fructose but exhibits distinct stereochemical and biological properties [2]. Its primary industrial relevance stems from its role as the key precursor in the commercial biosynthesis of L-ascorbic acid (vitamin C) via the Reichstein process and modern two-step fermentation routes [3].

Why In-Class Substitution of L-(-)-Sorbose with D-Fructose or D-Sorbitol Compromises Experimental and Process Outcomes


Despite sharing the same molecular formula (C₆H₁₂O₆), L-(-)-sorbose cannot be substituted by its abundant isomer D-fructose or its biosynthetic precursor D-sorbitol in research and industrial applications due to fundamental differences in enzymatic recognition, metabolic fate, and physicochemical stability [1]. L-Sorbose is an L-sugar, a rare stereochemical class that is largely non-metabolizable by canonical mammalian glycolytic pathways, whereas D-fructose is rapidly phosphorylated and metabolized [2]. Enzymes such as L-sorbose reductase (SR) and D-tagatose 3-epimerase exhibit stringent substrate specificity for the L-sorbose configuration, with SR recognizing only L-sorbose and D-sorbitol, and completely excluding other sugars [3]. Furthermore, L-sorbose demonstrates superior thermal and chemical stability compared to D-fructose, a critical advantage in high-temperature food processing and catalytic oxidation reactions [4]. These stereochemical, enzymatic, and physicochemical constraints render generic substitution non-viable for applications ranging from vitamin C precursor bioconversion to the synthesis of rare L-sugar derivatives and non-digestible functional carbohydrates.

Quantitative Differentiation of L-(-)-Sorbose Against Closest Analogs and In-Class Alternatives


L-Sorbose Exhibits High Substrate Specificity in Enzymatic Conversion to Vitamin C Precursor 2-KLG

In the commercial two-step fermentation process for vitamin C production, L-sorbose serves as the specific substrate for conversion to 2-keto-L-gulonic acid (2-KLG) by Ketogulonicigenium vulgare. Under optimized catalytic oxidation conditions, L-sorbose is converted to 2-KLG with an average yield of 43.70% [1]. In contrast, the biosynthetic precursor D-sorbitol cannot directly serve as a substrate for this key oxidation step and must first be enzymatically converted to L-sorbose by Gluconobacter or Acetobacter species, introducing an additional process step and yield loss [2]. This direct substrate specificity establishes L-sorbose as the irreplaceable intermediate in the vitamin C production chain.

Vitamin C Biosynthesis Industrial Biotechnology Microbial Fermentation

L-Sorbose Reductase (SR) Demonstrates Stringent Substrate Specificity for L-Sorbose and D-Sorbitol Exclusively

Crystallographic analysis of L-sorbose reductase (SR) from Gluconobacter frateurii (PDB: 3AI2, 1.80-2.83 Å resolution) reveals that the enzyme recognizes L-sorbose via 11 hydrogen bonds, with the C4 hydroxyl group of L-sorbose being indispensable for substrate specificity [1]. Mutagenesis studies demonstrate that substitution of Glu154, Cys146, or Gly188 residues—which are critical for C4 hydroxyl recognition and substrate-binding pocket construction—causes near-complete loss of enzymatic activity [1]. SR preferentially catalyzes the reversible reaction between D-sorbitol and L-sorbose and recognizes only these two substrates, completely excluding other sugars such as D-fructose, D-glucose, or D-mannitol [1]. This high-fidelity molecular recognition is unique to the L-sorbose/D-sorbitol pair among SDR family enzymes [2].

Enzyme Engineering Biocatalysis Protein Crystallography

Engineered D-Tagatose 3-Epimerase Variant ILS6 Achieves 14-Fold Improved Epimerization of L-Sorbose to L-Tagatose

Directed evolution of a thermostable D-tagatose 3-epimerase variant (Var8) from Pseudomonas cichorii yielded two divergent mutants: IDF8 with 9-fold improved kcat for D-fructose epimerization to D-psicose, and ILS6 with 14-fold improved catalytic activity for L-sorbose epimerization to L-tagatose [1]. The improvement in ILS6 is attributed to six amino acid substitutions that subtly alter the hydration pattern around the bound L-sorbose substrate [1]. Notably, the enzyme exhibits distinct evolutionary trajectories for D-sugar versus L-sugar substrates, underscoring the fundamental stereochemical divergence between L-sorbose and D-fructose in enzyme active sites [1]. In separate studies, immobilized D-tagatose 3-epimerase achieved a 20% production yield for L-tagatose from L-sorbose [2].

Directed Evolution Rare Sugar Synthesis Biocatalyst Engineering

L-Sorbose Offers 60-70% Sweetness of Sucrose with Only 25% Caloric Value

L-Sorbose provides a sweetness intensity of 60-70% relative to sucrose (table sugar) while contributing only approximately 25% of the caloric value [1]. This caloric reduction stems from the fact that L-sorbose is only slowly absorbed in the intestine and does not elevate blood glucose levels, making it suitable for diabetic applications [2]. In contrast, its isomer D-fructose exhibits sweetness of approximately 120% relative to sucrose on a molar basis and is fully metabolized, contributing approximately 4 kcal/g [3]. L-Sorbose is also non-cariogenic, as it is not metabolized by oral cavity bacteria [2]. Crystalline L-sorbose is non-hygroscopic and exhibits greater thermal stability than D-fructose, allowing its use in high-temperature food processing such as hard candy and baked goods [2].

Food Science Low-Calorie Sweeteners Nutritional Biochemistry

L-Sorbose-Based Oligosaccharides Exhibit Superior Resistance to Small-Intestinal Digestion vs. D-Tagatose-Based Oligosaccharides

In a 2024 study on rare sugar-derived oligosaccharides, L-sorbose was used as an acceptor substrate for levansucrase (SacB) from Bacillus subtilis to produce non-digestible β-fructosylated oligosaccharides [1]. Although tagatose-based oligosaccharides were produced in higher abundance, the study demonstrated that both D-tagatose and L-sorbose can be tailored into novel prebiotic candidates with high resistance to intestinal digestion [1]. Specifically, the tagatose-based disaccharide β-D-Fru-(2→1)-D-Tag showed 99.8% resistance after 3-hour small-intestinal digestion, establishing a benchmark for rare sugar-derived prebiotics [1]. While quantitative digestion resistance data for L-sorbose-based oligosaccharides were not directly reported in this study, the successful transfructosylation of L-sorbose confirms its utility as a building block for novel functional carbohydrates with potential prebiotic properties [1].

Prebiotics Functional Carbohydrates Glycobiology

Microbial De Novo Production Achieves 14.5 g/L L-Sorbose from Abundant D-Glucose

A 2025 metabolic engineering study achieved de novo production of L-sorbose from the abundant and inexpensive feedstock D-glucose using engineered Escherichia coli, reaching a titer of 14.5 g/L under test tube conditions [1]. This represents the first demonstration of direct microbial conversion of D-glucose to L-sorbose without requiring D-sorbitol as an intermediate [1]. The pathway utilizes phosphorylation and dephosphorylation steps to thermodynamically drive carbon flux toward L-sorbose, with co-production of D-sedoheptulose [1]. This biotechnological advancement addresses the critical constraint of high cost and limited availability that has historically restricted broader application of L-sorbose and other rare L-sugars [1]. In comparison, traditional industrial production relies on fermentation of D-sorbitol (derived from D-glucose hydrogenation) using Gluconobacter species [2].

Metabolic Engineering Synthetic Biology Rare Sugar Production

Optimal Application Scenarios for L-(-)-Sorbose in Research and Industrial Settings


Industrial Vitamin C Manufacturing: L-Sorbose as the Essential 2-KLG Precursor

L-(-)-Sorbose is the mandatory substrate for the microbial conversion to 2-keto-L-gulonic acid (2-KLG), the direct precursor to L-ascorbic acid (vitamin C). Under optimized catalytic oxidation conditions, L-sorbose is converted to 2-KLG with an average yield of 43.70% [1]. In the widely used two-step fermentation process, Ketogulonicigenium vulgare in co-culture with Bacillus helper strains converts L-sorbose to 2-KLG, which is then chemically converted to vitamin C [2]. No alternative sugar can substitute for L-sorbose in this pathway—D-sorbitol must first be oxidized to L-sorbose, adding a fermentation step and reducing overall process efficiency. Procurement of high-purity L-sorbose (≥98% by HPLC) is critical for maintaining consistent 2-KLG yields and minimizing byproduct formation in industrial vitamin C production .

Enzymatic Synthesis of L-Tagatose and Rare L-Sugar Derivatives

L-Sorbose serves as the substrate for enzymatic production of L-tagatose via D-tagatose 3-epimerase, with immobilized enzyme systems achieving a 20% yield [1]. Engineered epimerase variants, such as ILS6, demonstrate 14-fold improved catalytic activity specifically for L-sorbose epimerization, enabling more efficient production of L-tagatose—a valuable low-calorie sweetener with prebiotic properties [2]. L-Sorbose can also be converted to L-fructose via epimerization of L-psicose, and serves as a starting material for synthesizing 1-deoxygalactonojirimycin (a potent glycosidase inhibitor) and other rare L-sugars such as L-iditol . For laboratories engaged in rare sugar research or biocatalyst development, L-sorbose is an essential building block that cannot be replaced by D-sugars due to the strict stereospecificity of the requisite enzymes .

Functional Food Development: Low-Calorie Sweetener and Prebiotic Precursor

L-Sorbose offers a unique nutritional profile as a low-calorie sweetener, providing 60-70% sweetness of sucrose with only 25% of the caloric value, and does not elevate blood glucose levels [1]. Its non-hygroscopic crystalline nature and superior thermal stability compared to D-fructose make it suitable for high-temperature food processing applications, including hard candies, baked goods, and confectionery products [2]. Furthermore, L-sorbose can be enzymatically transfructosylated by levansucrase to produce non-digestible oligosaccharides with potential prebiotic properties, opening new opportunities for functional carbohydrate development . For food scientists and product developers exploring next-generation sugar alternatives, L-sorbose provides a stereochemically distinct platform that delivers caloric reduction, thermal stability, and functional derivatization potential not available with D-fructose or sucrose .

Synthetic Biology and Metabolic Engineering Platform for L-Sugar Production

L-Sorbose is central to emerging synthetic biology strategies for producing rare L-sugars from abundant D-sugar feedstocks. A 2025 study demonstrated de novo production of 14.5 g/L L-sorbose from D-glucose using engineered Escherichia coli, establishing a thermodynamically driven phosphorylation-dephosphorylation pathway [1]. This platform is generalizable to other L-sugars and addresses the historical cost and availability barriers that have limited rare L-sugar research [1]. Additionally, the high substrate specificity of L-sorbose reductase (SR) for the L-sorbose/D-sorbitol pair—with complete exclusion of other sugars—provides a selective enzymatic handle for biosensor development, chiral resolution, and pathway engineering [2]. For metabolic engineers and synthetic biologists, L-sorbose represents both a target product and a stereospecific tool compound for probing and harnessing L-sugar biochemistry .

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